Cas no 49847-47-4 (2-(bromomethyl)-2-methyloxirane)
2-(bromomethyl)-2-methyloxirane Chemical and Physical Properties
Names and Identifiers
-
- Oxirane, 2-(bromomethyl)-2-methyl-
- 2-(Bromomethyl)-2-methyloxirane
- ZBA84747
- EN300-1660919
- 2-bromomethyl-2-methyl-oxirane
- MFCD20621818
- AKOS037631112
- AC6229
- SY247742
- SCHEMBL9339560
- 973-773-3
- 49847-47-4
- DTXSID201305198
- 2-(bromomethyl)-2-methyloxirane
-
- MDL: MFCD20621818
- Inchi: 1S/C4H7BrO/c1-4(2-5)3-6-4/h2-3H2,1H3
- InChI Key: KLIGCFPMFRTVFR-UHFFFAOYSA-N
- SMILES: O1CC1(CBr)C
Computed Properties
- Exact Mass: 149.96803Da
- Monoisotopic Mass: 149.96803Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 6
- Rotatable Bond Count: 1
- Complexity: 64.6
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 12.5Ų
2-(bromomethyl)-2-methyloxirane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM422803-250mg |
2-(BROMOMETHYL)-2-METHYLOXIRANE |
49847-47-4 | 95%+ | 250mg |
$*** | 2023-05-30 | |
| Chemenu | CM422803-500mg |
2-(BROMOMETHYL)-2-METHYLOXIRANE |
49847-47-4 | 95%+ | 500mg |
$*** | 2023-05-30 | |
| Chemenu | CM422803-1g |
2-(BROMOMETHYL)-2-METHYLOXIRANE |
49847-47-4 | 95%+ | 1g |
$*** | 2023-05-30 | |
| eNovation Chemicals LLC | D779042-5g |
2-(Bromomethyl)-2-methyloxirane |
49847-47-4 | 95% | 5g |
$980 | 2024-07-20 | |
| Enamine | EN300-1660919-0.05g |
2-(bromomethyl)-2-methyloxirane |
49847-47-4 | 95% | 0.05g |
$111.0 | 2023-06-04 | |
| Enamine | EN300-1660919-0.1g |
2-(bromomethyl)-2-methyloxirane |
49847-47-4 | 95% | 0.1g |
$165.0 | 2023-06-04 | |
| Enamine | EN300-1660919-0.25g |
2-(bromomethyl)-2-methyloxirane |
49847-47-4 | 95% | 0.25g |
$235.0 | 2023-06-04 | |
| Enamine | EN300-1660919-0.5g |
2-(bromomethyl)-2-methyloxirane |
49847-47-4 | 95% | 0.5g |
$371.0 | 2023-06-04 | |
| Enamine | EN300-1660919-1.0g |
2-(bromomethyl)-2-methyloxirane |
49847-47-4 | 95% | 1g |
$476.0 | 2023-06-04 | |
| Enamine | EN300-1660919-2.5g |
2-(bromomethyl)-2-methyloxirane |
49847-47-4 | 95% | 2.5g |
$964.0 | 2023-06-04 |
2-(bromomethyl)-2-methyloxirane Suppliers
2-(bromomethyl)-2-methyloxirane Related Literature
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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3. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
Additional information on 2-(bromomethyl)-2-methyloxirane
Professional Introduction to Compound with CAS No. 49847-47-4 and Product Name: 2-(bromomethyl)-2-methyloxirane
2-(bromomethyl)-2-methyloxirane, identified by the Chemical Abstracts Service registry number CAS No. 49847-47-4, is a highly versatile and significant compound in the field of organic synthesis and pharmaceutical research. This oxirane derivative, characterized by its bromomethyl substituent, serves as a crucial intermediate in the development of various bioactive molecules. The unique structural properties of this compound make it an invaluable tool for chemists and biologists working on innovative drug candidates and synthetic methodologies.
The bromomethyl functional group in 2-(bromomethyl)-2-methyloxirane imparts a high reactivity that facilitates nucleophilic substitution reactions, making it an excellent precursor for constructing more complex molecular architectures. This reactivity has been leveraged in numerous synthetic pathways, particularly in the formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental to the structure of many pharmaceuticals. The methyl group attached to the oxirane ring further enhances its synthetic utility by providing additional handles for functionalization, allowing for the creation of diverse derivatives with tailored properties.
In recent years, the applications of 2-(bromomethyl)-2-methyloxirane have expanded significantly, driven by advancements in medicinal chemistry and biotechnology. One notable area of research involves its use in the synthesis of protease inhibitors, which are critical for treating diseases such as HIV, cancer, and inflammation-related disorders. The oxirane ring's ability to undergo ring-opening reactions with nucleophiles allows for the precise incorporation of functional groups at specific positions within the molecule, enabling the design of inhibitors with high selectivity and potency.
Moreover, 2-(bromomethyl)-2-methyloxirane has found utility in the development of novel antiviral agents. The bromomethyl group can be selectively modified to introduce pharmacophores that interact with viral targets, disrupting their replication cycles. For instance, researchers have utilized this compound to synthesize analogs of nucleoside analogs, which are known to inhibit viral polymerases by mimicking natural nucleosides but lacking the ability to be further incorporated into viral DNA or RNA chains. This approach has shown promise in preclinical studies for combating emerging viral threats.
The compound's reactivity also makes it a valuable asset in materials science, particularly in the synthesis of polymers and specialty chemicals. The ability to introduce bromomethyl groups at controlled intervals along a polymer chain allows for post-polymerization modifications that enhance material properties such as adhesion, solubility, and biodegradability. These modifications are particularly relevant in developing biodegradable plastics and drug delivery systems, where controlled degradation rates are essential for environmental sustainability and therapeutic efficacy.
Recent studies have also explored the use of 2-(bromomethyl)-2-methyloxirane in catalytic processes. Its role as a bromine source in radical reactions has been investigated for its potential to replace more hazardous brominating agents in industrial applications. By providing a milder and more controlled alternative, this compound contributes to greener synthetic methodologies that align with global sustainability goals. Additionally, its application in transition metal-catalyzed cross-coupling reactions has opened new avenues for constructing complex organic molecules with fewer synthetic steps and higher yields.
The pharmaceutical industry continues to benefit from the versatility of 2-(bromomethyl)-2-methyloxirane, with ongoing research focusing on its role in targeted drug delivery systems. By incorporating this compound into nanoparticles or liposomes, researchers aim to enhance drug solubility and target specificity, thereby improving therapeutic outcomes. The oxirane ring's stability under physiological conditions makes it an ideal candidate for such applications, ensuring that drugs remain active until they reach their intended site of action.
In conclusion,2-(bromomethyl)-2-methyloxirane (CAS No. 49847-47-4) is a multifaceted compound with broad applications across organic synthesis, pharmaceutical development, materials science, and catalysis. Its unique structural features and reactivity make it indispensable for designing novel bioactive molecules and advanced materials. As research continues to uncover new uses for this compound,its significance is expected to grow further, driving innovation in multiple scientific disciplines.
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